molecular formula C13H19NO4S B1143179 (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid CAS No. 190190-47-7

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Cat. No. B1143179
CAS RN: 190190-47-7
M. Wt: 285.36
InChI Key:
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Description

This compound is related to the broader family of amino acids that have been modified for specific scientific or industrial applications. These modifications often involve the introduction of protective groups like tert-butoxycarbonyl (Boc) to amino groups, which play a crucial role in peptide synthesis and other areas of chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include protection of amino groups, alkylation, and the introduction of specific functional groups through selective reactions. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of protection strategies and alkylation as key steps in producing complex amino acid derivatives (Hsiao, 1998).

Scientific Research Applications

Synthetic Chemistry Applications

This compound serves as a valuable intermediary in synthetic chemistry for the development of protected amino acids and peptides, critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic routes. Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in synthesizing N-Boc amino acids with high chemoselectivity and excellent yields, essential for peptide synthesis without racemization risks (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007). Moreover, Kubryk and Hansen (2006) utilized asymmetric hydrogenation of enamine esters to synthesize beta-amino acid pharmacophores, showcasing the compound's role in preparing N-Boc protected amino esters with high enantiomeric excess, underpinning its significance in asymmetric synthesis (Kubryk & Hansen, 2006).

Material Science and Catalysis

In the realm of material science, the compound has been explored for the development of novel materials with potential applications in chemosensors and electronic devices. Esteves, Raposo, and Costa (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines by reacting N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester with aromatic diones, examining their application as amino acid-based fluorimetric chemosensors for ion recognition, demonstrating the compound's utility in developing new materials for biological and analytical applications (Esteves, Raposo, & Costa, 2016).

Bioorganic Chemistry and Drug Development

In bioorganic chemistry, research focuses on synthesizing compounds that can bind to specific biological targets for therapeutic applications. Riccardi et al. (2019) discussed the synthesis of novel Pt(II)-complexes with an alanine-based ligand for potential dual action in cancer therapy, highlighting the compound's role in developing new cancer treatments with specific action mechanisms (Riccardi et al., 2019). Additionally, Aiello et al. (2016) designed and synthesized new TRPV1 channel modulators, identifying 4-(thiophen-2-yl)butanoic acid as a cyclic substitute for capsaicin's unsaturated alkyl chain. This research underscores the compound's potential in developing novel agonists for TRPV1 receptors, which could have implications in pain management and neuroprotection (Aiello et al., 2016).

Safety and Hazards

Specific safety, risk, and hazard information for this compound was not available in the resources I found .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYZXFFROGLRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

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